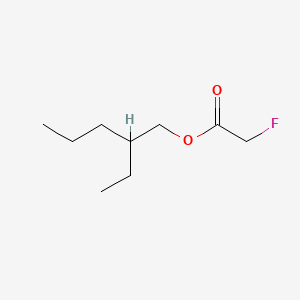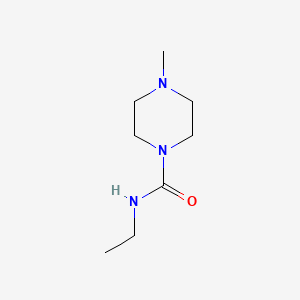
Pseudoephedrine, hydrochloride, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoephedrine hydrochloride, (-)-, is a sympathomimetic amine commonly used as a decongestant to relieve nasal congestion caused by colds, allergies, or hay fever. It is a stereoisomer of ephedrine and is known for its ability to shrink swollen nasal mucous membranes, thereby reducing tissue hyperemia, edema, and nasal congestion .
準備方法
Synthetic Routes and Reaction Conditions
Pseudoephedrine hydrochloride can be synthesized through various methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis can also be achieved through the reaction of benzaldehyde with nitroethane, followed by reduction and subsequent conversion to pseudoephedrine .
Industrial Production Methods
In industrial settings, pseudoephedrine hydrochloride is often produced through the extraction of ephedrine from the Ephedra plant, followed by chemical modification. Another method involves the synthesis from L-phenylacetylcarbinol, which is then converted to pseudoephedrine hydrochloride through a series of chemical reactions .
化学反応の分析
Types of Reactions
Pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudoephedrine can be oxidized to form norephedrine.
Reduction: It can be reduced to methamphetamine, a potent central nervous system stimulant.
Substitution: Pseudoephedrine can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or red phosphorus with iodine are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various halogenated derivatives of pseudoephedrine
科学的研究の応用
Pseudoephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Widely used as a decongestant in over-the-counter medications.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of methamphetamine.
作用機序
Pseudoephedrine hydrochloride exerts its effects by acting as a norepinephrine releasing agent. It displaces norepinephrine from storage vesicles in presynaptic neurons, making it available to activate alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by decreasing blood flow to the nasal mucosa .
類似化合物との比較
Similar Compounds
Ephedrine: Similar in structure but has a hydroxyl group in a different configuration.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.
Phenylpropanolamine: Shares structural similarities but has different pharmacological effects
Uniqueness
Pseudoephedrine hydrochloride is unique due to its specific stereochemistry, which influences its pharmacodynamics and pharmacokinetics. Unlike phenylephrine, pseudoephedrine has a higher incidence of central nervous system stimulant effects due to its ability to cross the blood-brain barrier .
特性
CAS番号 |
670-40-6 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1 |
InChIキー |
BALXUFOVQVENIU-SCYNACPDSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)




![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)


![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)



![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
